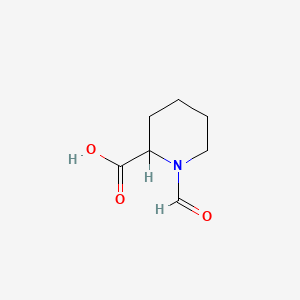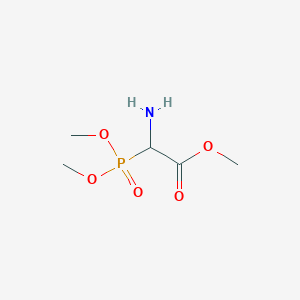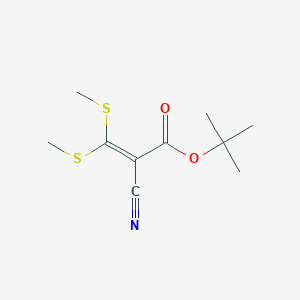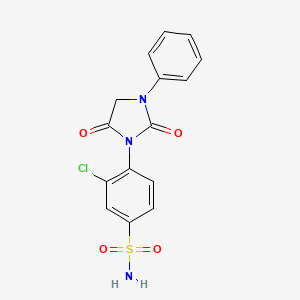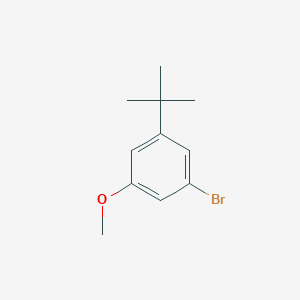
6-Bromo-4,8-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Bromo-4,8-dimethylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4,8-dimethylquinolin-2(1H)-one typically involves the bromination of 4,8-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 6-Bromo-4,8-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 6-bromo-4,8-dimethylquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted quinoline derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, chloroform.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Bromo-4,8-dimethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
6-Bromo-4,8-dimethylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-Bromo-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
類似化合物との比較
4,8-Dimethylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-4,8-dimethylquinolin-2(1H)-one: Similar structure with chlorine instead of bromine, leading to variations in chemical properties and applications.
6-Fluoro-4,8-dimethylquinolin-2(1H)-one:
Uniqueness:
6-Bromo-4,8-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s biological activity may differ from its analogs due to the specific interactions of the bromine atom with molecular targets.
特性
CAS番号 |
89446-45-7 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
6-bromo-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14) |
InChIキー |
PSQCYNBBHLNTDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
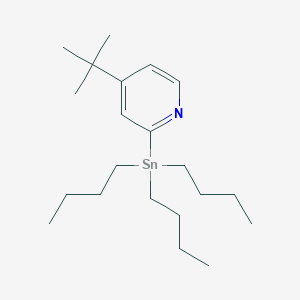
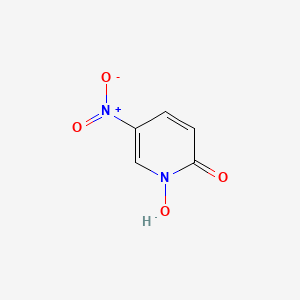
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)
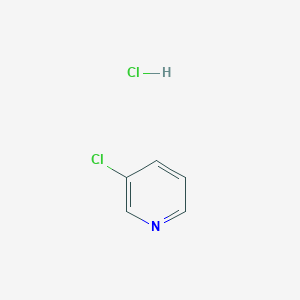
![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)
